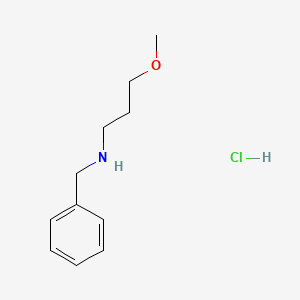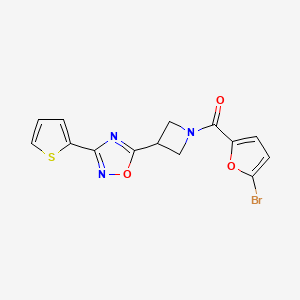
(5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10BrN3O3S and its molecular weight is 380.22. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Subheading
Synthesis and Cancer Cell Line TestingContent: Researchers synthesized various benzofuran compounds, including 5-bromo-3-hydroxybenzofuran-2-yl derivatives, to test their cytotoxic effects on human cancer cell lines (KB, Hep-G2, Lu-1, MCF7). Some compounds demonstrated significant inhibiting abilities on Hep-G2 cells, suggesting potential applications in cancer treatment (Nguyễn et al., 2020).
Biological Evaluation of Bromophenol Derivatives as Enzyme Inhibitors
Subheading
Bromophenol Compounds and Carbonic Anhydrase InhibitionContent: A study explored the synthesis of natural and novel bromophenol derivatives, including 5-bromobenzofuran-2-yl variants, and evaluated their inhibitory effects on human carbonic anhydrase enzymes. This research indicates potential therapeutic uses in regulating pH levels in the human body (Akbaba et al., 2013).
Antibacterial Activity of S-Derivatives of 5-Bromofuran-2-yl Compounds
Subheading
S-Derivatives and Antibacterial PropertiesContent: The synthesis of new S-derivatives of 5-bromofuran-2-yl compounds and their antibacterial activity were investigated. The compounds exhibited promising results against various bacterial strains, indicating their potential use in developing new antibiotics (2020).
Oxidant Properties of Benzofuran-2-yl Compounds
Subheading
Oxidant Effects and Vitamins in RatsContent: A study on 5-bromobenzofuran-2-yl compounds revealed their impact on vitamin levels and oxidative stress in rats. These findings contribute to understanding the physiological effects of such compounds and their potential therapeutic applications (Karataş et al., 2006).
Antimicrobial Activity of Benzofuran-Methanone Compounds
Subheading
Benzofuran-Methanone Compounds in Antimicrobial TherapyContent: Novel benzofuran-methanone derivatives were synthesized and assessed for their antimicrobial activity. The compounds showed significant inhibitory effects against various bacterial and fungal strains, suggesting their potential in treating infectious diseases (Reddy & Reddy, 2016).
Antimicrobial Activities of Triazol Derivatives
Subheading
Triazol Compounds and Antimicrobial ScreeningContent: The synthesis of novel triazol derivatives, including 5-(thiophen-2-yl)-4H-1,2,4-triazol, and their antimicrobial activities were examined. These compounds showed promising results against various bacterial and fungal strains (Kaneria et al., 2016).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-11-4-3-9(20-11)14(19)18-6-8(7-18)13-16-12(17-21-13)10-2-1-5-22-10/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXSLDHQVSQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

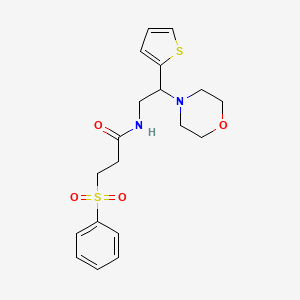
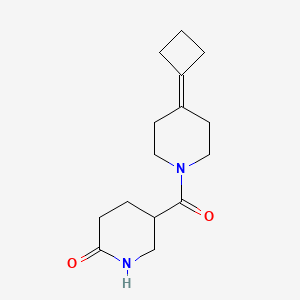
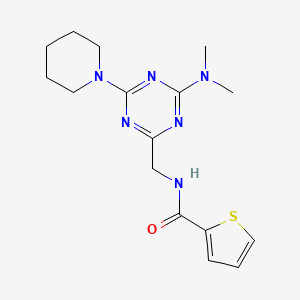

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)
![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)
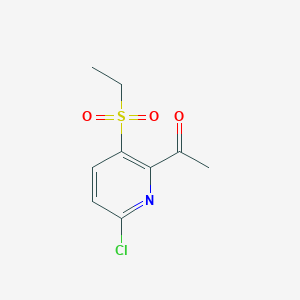
![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)
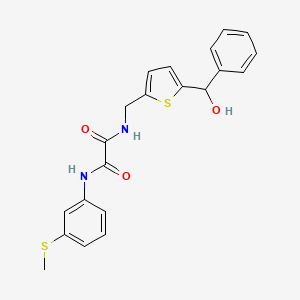
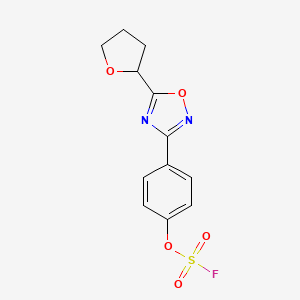
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2741075.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2741077.png)

